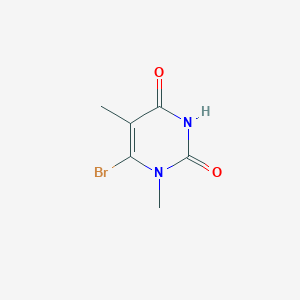

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,5-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXGGFUWLLKMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244156 | |

| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609259-61-1 | |

| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609259-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a halogenated uracil derivative of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, including a robust experimental protocol, and outlines the expected analytical characterization of the target compound.

Introduction: The Significance of Halogenated Pyrimidinediones

Pyrimidine-2,4(1H,3H)-diones, commonly known as uracils, are a fundamental class of heterocyclic compounds. Their structure is a core component of nucleic acids and they play a crucial role in various biological processes. Consequently, synthetic modifications of the uracil scaffold are a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and antibacterial agents.

Halogenation of the uracil ring, in particular, is a key strategy for modulating the compound's biological activity, metabolic stability, and binding affinity to target proteins. The introduction of a bromine atom can significantly alter the electronic properties of the molecule and provide a handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a valuable building block in this context, offering a reactive site for the introduction of diverse functionalities.

Synthetic Strategy: A Two-Step Approach

The synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is most effectively achieved through a two-step sequence, starting from readily available precursors. Direct bromination of 1,5-dimethyluracil is challenging as it typically leads to substitution at the more electronically activated C-5 position. Therefore, a more reliable approach involves the synthesis of an amino-substituted precursor, followed by a Sandmeyer-type reaction to introduce the bromine atom at the C-6 position.

The overall synthetic workflow is depicted below:

Figure 1: Synthetic workflow for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Part 1: Synthesis of 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

The precursor, 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, is synthesized via a condensation reaction between ethyl 2-cyanopropanoate and 1-methylurea in the presence of a strong base.[1]

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-cyanopropanoate (95%, 13.2 mL, 99.6 mmol) and 1-methylurea (98%, 8.26 g, 109 mmol) in methanol (75 mL), a solution of sodium methoxide in methanol (4.4 M, 27 mL, 119 mmol) is added.

-

Reaction Conditions: The reaction mixture is heated at reflux for 18 hours.

-

Work-up and Isolation: The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is co-evaporated with acetonitrile (3 x 50 mL) and then partitioned between acetonitrile (100 mL) and water (100 mL).

-

Precipitation: The aqueous layer is acidified to approximately pH 2 by the slow addition of 6 M hydrochloric acid, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed with tert-butyl methyl ether, to afford the hydrochloride salt of the product as a white solid. For the subsequent Sandmeyer reaction, the free base can be obtained by neutralization.

Part 2: Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the 6-amino group to a 6-bromo substituent.[2][3][4][5] This transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

Detailed Experimental Protocol:

-

Diazotization: 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The reaction progress is monitored for the consumption of the starting amine.

-

Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) bromide (CuBr) in HBr is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the CuBr mixture. Vigorous nitrogen evolution is typically observed.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete conversion. The mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties and expected spectroscopic data.

| Property | Data |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| ¹H NMR (Predicted) | Signals corresponding to the two methyl groups and the N-H proton. The chemical shifts will be influenced by the bromine substituent. |

| ¹³C NMR (Predicted) | Six distinct signals for the six carbon atoms, including the two carbonyl carbons, the two methyl carbons, and the two pyrimidine ring carbons. The carbon bearing the bromine atom will show a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. |

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. The described protocol, commencing with the synthesis of the 6-amino precursor followed by a Sandmeyer bromination, provides a clear pathway for obtaining this valuable building block for drug discovery and medicinal chemistry applications. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the target molecule.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- XINHUA PHARM (SHOUGUANG) CO LTD. (2018). Preparation method of 6-amino-1,3-dimethyl uracil. CN107556094A.

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sandmeyer reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]

- Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(12), 2635-2669.

- MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(15), 4988.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

Sources

Physical and chemical properties of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the pyrimidine-2,4-dione (or uracil) core is a privileged scaffold, forming the basis of numerous biologically active molecules. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione emerges as a highly functionalized and strategically important derivative within this class. Its unique substitution pattern—featuring a reactive bromine atom at the 6-position and methyl groups that modulate solubility and steric interactions—makes it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Structural Attributes

The precise identity of a chemical compound is foundational to its application. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is unambiguously defined by the following identifiers.

| Identifier | Value |

| CAS Number | 1609259-61-1[1][2][3] |

| Molecular Formula | C₆H₇BrN₂O₂[1][3] |

| Molecular Weight | 219.04 g/mol [1][2] |

| IUPAC Name | 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione |

| InChI | 1S/C6H7BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11)[2] |

| InChIKey | LQXGGFUWLLKMFI-UHFFFAOYSA-N[2] |

| SMILES | O=C1NC(C(C)=C(Br)N1C)=O[1] |

Structural Analysis

The molecule's reactivity and physical properties are a direct consequence of its structure. The core is a pyrimidine-2,4-dione ring, with two carbonyl groups and two nitrogen atoms. The key features are:

-

N1-Methyl Group: This modification prevents tautomerization at this position and increases lipophilicity compared to unsubstituted uracil.

-

C5-Methyl Group: Analogous to thymine, this group can influence binding interactions in biological targets.

-

C6-Bromo Group: This is the most significant feature from a synthetic standpoint. The bromine atom at the C6 position is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution.[4] This contrasts with 5-bromouracils, where the bromine is less reactive towards substitution.[4]

Caption: 2D structure of the title compound.

Physicochemical and Computational Properties

The physical state and solubility dictate handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | ≥95-98% (Typical commercial grades) | [1][2] |

| Storage Temperature | Refrigerator (4°C), stored under nitrogen | [1][2] |

| Topological Polar Surface Area (TPSA) | 54.86 Ų | [1] |

| LogP (calculated) | 0.14452 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the chemical structure, the following spectral data can be predicted:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the three protons of the N1-methyl group (N-CH₃), likely in the δ 3.0-3.5 ppm range.

-

A singlet for the three protons of the C5-methyl group (C-CH₃), expected to be further upfield, around δ 1.8-2.3 ppm.

-

A broad singlet for the N3-H proton, which is exchangeable with D₂O, typically appearing downfield (δ 10-12 ppm).[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Two signals for the carbonyl carbons (C2 and C4) in the δ 150-165 ppm region.

-

Signals for the olefinic carbons C5 and C6. The C6 carbon attached to bromine will be significantly shifted.

-

Two distinct signals for the methyl carbons (N-CH₃ and C-CH₃) in the upfield region of the spectrum (δ 15-40 ppm).

-

-

IR (Infrared) Spectroscopy:

-

MS (Mass Spectrometry):

-

The mass spectrum will show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom. The expected m/z would be approximately 218 and 220.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is centered on the reactivity of the C6-bromo substituent.

Nucleophilic Substitution at the C6 Position

The C6 position of the uracil ring in this compound is electron-deficient and highly activated towards nucleophilic attack, with the bromide ion serving as an effective leaving group.[4] This allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for creating libraries of derivatives.

Caption: Key reactivity pathway for the title compound.

Common Transformations:

-

Amination: Reaction with various primary or secondary amines (R₁R₂NH) can yield 6-amino derivatives, which are crucial intermediates for more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[7][8]

-

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the introduction of aryl, alkynyl, or substituted amino groups.

-

Hydrolysis: Treatment with hydroxide can replace the bromine with a hydroxyl group.

Proposed Synthetic Protocol

While a specific published synthesis for this exact molecule is not detailed in the provided search results, a logical and experimentally sound pathway can be constructed based on established pyrimidine chemistry.[9][10] The synthesis would likely begin with the condensation of 1-methylurea and a suitable three-carbon electrophile, followed by bromination.

Hypothetical Step-by-Step Synthesis Workflow

Objective: To synthesize 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion, and the final product's identity must be confirmed by spectroscopic methods (NMR, MS) as described in Section 3.

Step 1: Synthesis of 1,5-Dimethylpyrimidine-2,4(1H,3H)-dione (Intermediate)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyanopropanoate and 1-methylurea in a suitable solvent such as methanol.[10]

-

Base-Catalyzed Cyclization: Add a solution of a strong base, like sodium methoxide in methanol, to the mixture.[10]

-

Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the disappearance of starting materials by TLC.

-

Workup: Cool the mixture to room temperature. Acidify with aqueous HCl to a pH of ~2 to precipitate the product.[10]

-

Isolation: Collect the solid precipitate by filtration, wash with cold water and a non-polar solvent like tert-butyl methyl ether, and dry under vacuum to yield the intermediate, 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

-

Self-Validation: The intermediate structure can be confirmed via ¹H NMR, looking for the appearance of amine and methyl signals.[10]

Step 2: Bromination to Yield Final Product

-

Reaction Setup: Suspend the intermediate from Step 1 in an appropriate solvent, such as glacial acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the suspension at room temperature. The use of NBS is often preferred for its milder and more selective nature.[11]

-

Reaction: Stir the mixture at room temperature or with gentle heating until TLC indicates full conversion of the starting material.

-

Quenching & Isolation: Pour the reaction mixture into cold water to precipitate the crude product. If bromine was used, excess can be quenched with sodium thiosulfate solution.

-

Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

-

Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected profiles.

Caption: Proposed workflow for synthesis and purification.

Applications in Drug Discovery

The pyrimidine-2,4-dione scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. Derivatives have shown potent activity against a range of targets.

-

Kinase Inhibition: Fused pyrimidine-diones, such as pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[12] Similarly, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy.[7][8]

-

PARP-1 Inhibition: Pyrano[2,3-d]pyrimidine-2,4-dione analogues have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a validated target in oncology.[6]

In this context, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione serves as an ideal starting material. The C6-bromo "handle" allows for the systematic and efficient synthesis of diverse libraries of compounds for screening against these and other biological targets.

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is essential to ensure laboratory safety.

Hazard Identification:

-

Signal Word: Warning[2]

-

Hazard Statements:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[13][14]

-

Handling: Avoid breathing dust, fumes, or vapors.[15] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. For long-term stability, storage in a refrigerator is recommended.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is more than just a chemical; it is a versatile tool for innovation. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, the synthetically valuable C6-bromo handle make it an indispensable precursor for constructing novel heterocyclic molecules. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable platform for generating molecular diversity and advancing the development of new functional agents.

References

-

National Institutes of Health (NIH). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

-

National Institutes of Health (NIH) PMC. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

-

PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]

-

ResearchGate. (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. [Link]

-

Oakwood Chemical. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity, C6H7BrN2O2, 100 mg. [Link]

-

ResearchGate. Reaction of 6‐aminouracil with different substitute aldehydes. [Link]

-

PubMed. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. [Link]

-

Chemrevise. 6.3.2 Spectroscopy. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 1609259-61-1 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Bromouracil|Research Use Only [benchchem.com]

- 5. chemrevise.org [chemrevise.org]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - Safety Data Sheet [chemicalbook.com]

- 15. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione [cymitquimica.com]

- 16. echemi.com [echemi.com]

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS number 1609259-61-1

An In-depth Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS Number: 1609259-61-1

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 1609259-61-1), a halogenated pyrimidinedione derivative of significant interest to the chemical and pharmaceutical research communities. While this compound is commercially available as a research chemical, detailed synthetic and applicational literature is sparse. This document bridges that gap by presenting a plausible, well-reasoned synthetic pathway, predicted analytical data, and a discussion of its potential applications in drug discovery, grounded in the established biological significance of the pyrimidine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] Its inherent ability to participate in hydrogen bonding and engage with biological targets has made it a "privileged scaffold" in drug design.[2] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4]

The strategic introduction of a halogen atom, such as bromine, onto the pyrimidine core is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and alter lipophilicity, often leading to more potent and effective drug candidates.[5] Brominated compounds, in particular, have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting DNA synthesis.[5]

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione emerges as a valuable building block within this context. Its structure combines the proven pyrimidinedione core with a reactive bromine atom at the C6 position, opening avenues for further functionalization via cross-coupling reactions or serving as a key pharmacophoric element itself.

Physicochemical Properties and Safety Data

The fundamental properties of the title compound are summarized below based on data from commercial suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1609259-61-1 | [6][7][8] |

| Molecular Formula | C₆H₇BrN₂O₂ | [6][7] |

| Molecular Weight | 219.04 g/mol | [6][7] |

| Synonyms | 6-bromo-1,5-dimethyl-pyrimidine-2,4-dione | [6] |

| Purity | Typically ≥95% - 98% | [6][7][8] |

| Physical Form | Solid | [8] |

| Storage Conditions | Store at 4°C or in a refrigerator, preferably under an inert nitrogen atmosphere. | [6][8] |

| SMILES | O=C1NC(C(C)=C(Br)N1C)=O | [6] |

| InChI Key | LQXGGFUWLLKMFI-UHFFFAOYSA-N |[8] |

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [8] |

| Incompatibilities | Strong oxidizing agents | [7] |

| Hazardous Decomp. | Carbon oxides, Nitrogen oxides, Hydrogen bromide |[7] |

Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.[7]

Proposed Synthetic Pathway and Experimental Protocols

While a specific, peer-reviewed synthesis for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not prominently available, a logical and robust two-step pathway can be proposed. This involves the initial synthesis of the precursor, 1,5-dimethylpyrimidine-2,4(1H,3H)-dione, followed by regioselective bromination at the C6 position.

Step 1: Synthesis of Precursor: 1,5-Dimethylpyrimidine-2,4(1H,3H)-dione

The synthesis of the pyrimidinedione core is typically achieved through the condensation of a β-ketoester or a related derivative with urea or a substituted urea. This protocol is adapted from a similar synthesis of a related 6-amino pyrimidinedione.[9]

Rationale: This reaction follows a well-established pathway for pyrimidine synthesis. Sodium methoxide acts as a base to deprotonate the active methylene compound (ethyl 2-methylacetoacetate) and 1-methylurea, facilitating a cyclocondensation reaction to form the heterocyclic ring.

Protocol:

-

Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in absolute methanol in a round-bottom flask equipped with a reflux condenser, add ethyl 2-methylacetoacetate (1.0 equivalent) and 1-methylurea (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent like ethyl acetate. Neutralize the aqueous layer with a suitable acid (e.g., 2M HCl) to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Step 2: Bromination to Yield 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

The C6 position of the uracil ring system is electron-rich and susceptible to electrophilic halogenation.

Rationale: N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, often used for the regioselective bromination of activated aromatic and heterocyclic systems. Acetonitrile is a common polar aprotic solvent for such reactions.

Protocol:

-

Reaction Setup: Dissolve the precursor, 1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equivalent), in acetonitrile in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the product and consumption of the starting material by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Re-dissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Predicted Analytical and Spectroscopic Profile

In the absence of published experimental spectra, a predicted profile based on the compound's structure is provided to aid in its characterization.[10]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | N1-CH₃ | Singlet, δ 3.2 - 3.4 ppm | Methyl group attached to a nitrogen atom within the heterocyclic ring. |

| C5-CH₃ | Singlet, δ 1.9 - 2.2 ppm | Methyl group attached to an sp² carbon of the pyrimidine ring. | |

| N3-H | Broad Singlet, δ 10.0 - 11.5 ppm | Acidic amide proton, potentially exchangeable with D₂O. | |

| ¹³C NMR | C2=O, C4=O | δ 150 - 165 ppm | Carbonyl carbons in an amide-like environment. |

| C6-Br | δ 135 - 145 ppm | sp² carbon directly attached to bromine. | |

| C5-CH₃ | δ 110 - 120 ppm | Quaternary sp² carbon. | |

| N1-CH₃ | δ 28 - 35 ppm | sp³ methyl carbon attached to nitrogen. | |

| C5-CH₃ | δ 12 - 18 ppm | sp³ methyl carbon attached to carbon. | |

| Mass Spec. | M⁺, [M+2]⁺ | m/z 218, 220 | Characteristic isotopic pattern for a monobrominated compound with a ~1:1 intensity ratio. |

| IR Spec. | C=O stretch | 1650 - 1750 cm⁻¹ | Strong absorption bands typical for dicarbonyl systems in a uracil-like ring. |

| | N-H stretch | 3100 - 3300 cm⁻¹ | Broad absorption corresponding to the amide N-H group. |

Potential Applications in Research and Drug Development

While specific biological activities for this exact compound are not yet reported, its structural features suggest significant potential as a versatile intermediate and a candidate for biological screening.

-

Scaffold for Medicinal Chemistry: The bromine atom at the C6 position is a synthetic handle for introducing further molecular diversity. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, and amino groups to explore structure-activity relationships (SAR).

-

Oncology Research: Pyrimidine derivatives are extensively used as anticancer agents.[4][11] Given that halogenation can enhance cytotoxic effects, this compound is a prime candidate for screening against various cancer cell lines, potentially acting as an inhibitor of kinases or DNA replication processes.[5][12]

-

Antiviral and Antimicrobial Agents: The pyrimidine core is essential for many antiviral drugs that act as nucleoside analogues. This non-natural, brominated scaffold could be explored for its potential to inhibit viral polymerases or other key enzymes. Similarly, its potential as an antibacterial or antifungal agent warrants investigation.[2]

-

Probe for Chemical Biology: As a structurally unique ligand, it could be used to probe the binding pockets of various enzymes and receptors, helping to elucidate biological pathways and identify new therapeutic targets.

Conclusion

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione represents a promising, yet underexplored, chemical entity. It stands at the intersection of a biologically validated pyrimidine core and the strategic utility of halogenation. This guide has provided a robust framework for its synthesis, characterization, and safe handling. The compound's true potential lies in its application as a versatile building block for creating novel, diverse libraries of compounds aimed at discovering next-generation therapeutics for a range of diseases, most notably cancer and infectious diseases. Its availability as a research chemical provides a valuable starting point for laboratories poised to explore these exciting possibilities.

References

- Das, S., Saikia, B. K., Sridhar, B., & Thakur, A. J. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1662.

-

Shtaiwi, M., et al. (n.d.). Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel 6-alkenylamides substituted of 4-anilinothieno[2,3-d]pyrimidines as irreversible epidermal growth factor receptor inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Retrieved from [Link]

-

PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from [Link]

-

IUCr. (n.d.). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Retrieved from [Link]

-

PubMed. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Retrieved from [Link]

-

Chemrevise. (n.d.). Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of racemic MDPV (blue colour, top) and the 1 H NMR... Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

Analytics-Shop. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity, C6H7BrN2O2, 100 mg. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. aksci.com [aksci.com]

- 8. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 1609259-61-1 [sigmaaldrich.com]

- 9. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 10. chemrevise.org [chemrevise.org]

- 11. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 6-alkenylamides substituted of 4-anilinothieno[2,3-d]pyrimidines as irreversible epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione for Medicinal Chemistry Professionals

The pyrimidine-2,4-dione, commonly known as the uracil scaffold, is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids, its derivatives are readily recognized by biological systems, making them ideal starting points for the design of therapeutic agents that can modulate the activity of enzymes and receptors. The strategic functionalization of the uracil ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, functionalized building block, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione , providing an in-depth look at its molecular structure, a plausible synthetic route, and its potential as a key intermediate for the synthesis of more complex, biologically active molecules. For researchers in drug development, understanding the chemistry and utility of such building blocks is paramount for the efficient construction of novel compound libraries.

Molecular Structure and Physicochemical Properties

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a halogenated derivative of 1,5-dimethyluracil. The presence of the bromine atom at the 6-position is of particular synthetic interest, as it provides a reactive handle for further chemical transformations. The two methyl groups at the 1- and 5-positions enhance the lipophilicity of the molecule compared to unsubstituted uracil and block potential metabolic degradation pathways.

Table 1: Physicochemical Properties of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

| Property | Value | Source(s) |

| CAS Number | 1609259-61-1 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Physical Form | Solid (White to brown) | |

| Purity | Typically ≥95% | |

| SMILES | O=C1NC(C(C)=C(Br)N1C)=O | [2] |

| InChI Key | LQXGGFUWLLKMFI-UHFFFAOYSA-N | |

| Calculated LogP | 0.14452 | [2] |

| Topological Polar Surface Area (TPSA) | 54.86 Ų | [2] |

| Storage Conditions | 4°C, under nitrogen | [2] |

Plausible Synthesis and Mechanistic Considerations

While this compound is commercially available, a specific, peer-reviewed synthesis protocol is not readily found in the public domain. However, based on established principles of heterocyclic chemistry, a plausible and efficient two-step synthesis can be proposed. The strategy involves the initial formation of the 1,5-dimethylbarbituric acid precursor, followed by a halogenation step to introduce the bromine at the 6-position.

Proposed Synthetic Workflow

Caption: Synthetic utility via nucleophilic substitution at the C6-position.

This reactivity allows for the synthesis of libraries of compounds for screening. For example, the displacement of the bromide with various amines can lead to 6-aminouracil derivatives, which are precursors to fused heterocyclic systems like pyrido[2,3-d]pyrimidines. [3][4]These fused systems are of significant interest due to their structural similarity to purines, and many exhibit potent biological activities.

Safety Information

Based on available Safety Data Sheets (SDS), 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is classified as harmful and an irritant. Standard laboratory safety precautions should be taken when handling this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * Always handle in a well-ventilated area or a fume hood.

-

References

-

Acmec Biochemical. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione Product Specifications. Available at: [Link]

-

Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Available at: [Link]

-

El-Sayed, N. F., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5087. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione . In the absence of comprehensive published spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from its close structural isomer, 5-Bromo-1,3-dimethyluracil, and related pyrimidine derivatives. This predictive approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Molecular Structure and its Spectroscopic Implications

6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrimidine-dione core, substituted with two methyl groups and a bromine atom, dictates the electronic environment of each atom and the vibrational modes of the bonds, which are key to its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H-NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two methyl groups.

-

N¹-Methyl Group: The methyl group attached to the N¹ position is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent carbonyl group and the overall aromaticity of the ring.

-

C⁵-Methyl Group: The methyl group at the C⁵ position will also be a singlet. Its proximity to the bromine atom at C⁶ will likely cause a slight downfield shift compared to an unsubstituted analog.

| Predicted ¹H-NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| N¹-CH₃ | ~3.2 - 3.4 |

| C⁵-CH₃ | ~2.0 - 2.2 |

Predicted ¹³C-NMR Spectrum

The ¹³C-NMR spectrum will provide insights into the carbon skeleton of the molecule.

-

Carbonyl Carbons (C² and C⁴): Two distinct signals are expected for the carbonyl carbons, likely in the range of 150-165 ppm.

-

Ring Carbons (C⁵ and C⁶): The C⁵ carbon, bearing a methyl group, and the C⁶ carbon, bonded to bromine, will have characteristic chemical shifts. The C-Br bond will significantly shift the C⁶ signal.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

| Predicted ¹³C-NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C² | ~150 - 155 |

| C⁴ | ~160 - 165 |

| C⁵ | ~110 - 115 |

| C⁶ | ~135 - 140 |

| N¹-CH₃ | ~28 - 32 |

| C⁵-CH₃ | ~15 - 20 |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H-NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C-NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is expected to be dominated by the stretching vibrations of the carbonyl groups.

-

C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups are expected in the region of 1650-1750 cm⁻¹. The exact positions can be influenced by the electronic effects of the substituents.

-

C-N Stretching: Vibrations associated with the C-N bonds within the pyrimidine ring will likely appear in the 1200-1400 cm⁻¹ region.

-

C-H Stretching: The C-H stretching vibrations of the methyl groups will be observed around 2850-3000 cm⁻¹.

-

C-Br Stretching: A weaker absorption band for the C-Br stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹.

| Predicted IR Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Amide) | 1650 - 1750 |

| C-N | 1200 - 1400 |

| C-H (Alkyl) | 2850 - 3000 |

| C-Br | 500 - 600 |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values differing by two units (for ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for uracil and its derivatives involve the loss of CO, HNCO, and methyl radicals.[1] The presence of bromine will also influence the fragmentation, with the potential loss of a bromine radical.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 218 |

| [M]⁺ (⁸¹Br) | 220 |

| [M-Br]⁺ | 139 |

| [M-CH₃]⁺ | 203/205 |

| [M-CO]⁺ | 190/192 |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

A comprehensive characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione requires an integrated approach where data from all three spectroscopic techniques are considered together to confirm the proposed structure.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. By understanding the expected spectral features, researchers and drug development professionals can more confidently identify and characterize this compound, ensuring the integrity and progression of their scientific endeavors. The provided experimental protocols serve as a practical foundation for obtaining high-quality spectroscopic data.

References

The Pyrimidine-2,4-dione Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] As an essential component of nucleic acids, this heterocyclic ring system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1] Scientists have successfully synthesized and modified the pyrimidine-2,4-dione core to develop novel agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] This has led to the discovery of potent inhibitors for critical enzymes and modulators of key signaling pathways involved in disease pathogenesis.[1] This guide provides a comprehensive overview of the recent advancements in the biological activities of novel pyrimidine-2,4-dione compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Pyrimidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1] These include the inhibition of enzymes vital for DNA synthesis and repair, and the modulation of signaling pathways that control cell proliferation and survival.[1]

Key Mechanisms of Action:

-

Enzyme Inhibition: A prominent strategy involves targeting enzymes crucial for cancer cell viability. For instance, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[1][4] By inhibiting PARP-1, these compounds compromise the cancer cell's ability to repair DNA damage, leading to cell death.[1][4] Other targeted enzymes include dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are essential for DNA biosynthesis.[1] Certain derivatives have also shown inhibitory activity against D-dopachrome tautomerase (D-DT), suppressing the proliferation of non-small cell lung cancer cells.[5]

-

Signaling Pathway Blockade: Certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway.[1] Constitutive activation of this pathway is a common feature in many tumors, and its inhibition can suppress cell proliferation and induce apoptosis.[1]

-

Dual-Target Inhibition: Some novel aminopyrimidine-2,4-diones act as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression.[1] This multi-targeted approach can lead to enhanced cytotoxic activity.[1]

-

Cell Cycle Arrest and Apoptosis Induction: Many pyrimidine derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G0-G1 or G2-M phase, and promoting apoptosis.[6][7] For example, some compounds have been shown to increase the population of cancer cells in the G0-G1 stage and significantly elevate overall apoptosis compared to controls.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine-2,4-dione derivatives against various human cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | MCF-7 (Breast) | 0.66 - 1.28 | [4] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | HCT116 (Colon) | 2.76 | [4] |

| 2,4-Diaminopyrimidine | Not specified | A549 (Lung) | 2.14 | [7] |

| 2,4-Diaminopyrimidine | Not specified | HCT-116 (Colon) | 1.98 | [7] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | D-DT | A549 (Lung) | 3.0 | [5] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | D-DT | H1650 (Lung) | 5.3 | [5] |

| Pyrido[2,3-d]pyrimidine | Not specified | A549 (Lung) | Strong cytotoxicity at 100 µM | [8] |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole | Not specified | HT-1080 (Fibrosarcoma) | 13.89 | [6] |

Antiviral Activity: Combating Viral Infections

The pyrimidine nucleus is a versatile core in the development of antiretroviral agents.[9] A variety of pyrimidine-containing compounds have been reported to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).[10]

Key Mechanisms of Action:

-

Reverse Transcriptase Inhibition: A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been synthesized and tested as nucleoside analogs with potent anti-HIV activity.[9] Some of these compounds inhibit HIV reverse transcriptase (RT) activity in the nanomolar range and HIV-1 infection in the low micromolar range, with no observed cytotoxicity at concentrations up to 100 µM.[9]

-

Main Protease (Mpro) Inhibition: In the context of the COVID-19 pandemic, pyrimidine-2,4-dione derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (Mpro), a clinically validated target.[11][12] Potent inhibitors have been identified with IC50 values in the nanomolar range and outstanding antiviral activity against SARS-CoV-2 variants.[11]

Quantitative Data: In Vitro Antiviral Activity

| Compound Class | Target | Virus | Activity | Reference |

| Pyrimidine-2,4-dione-isoxazolidine | HIV Reverse Transcriptase | HIV-1 | Nanomolar RT inhibition, low micromolar infection inhibition | [9] |

| Pyrimidine-2,4-dione | SARS-CoV-2 Main Protease | SARS-CoV-2 JN.1 variant | IC50 = 21.1 nM, EC50 < 2 nM | [11] |

| Pyrimido[4,5-d]pyrimidines | Not specified | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | [13] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine-2,4-dione derivatives have also been evaluated for their antibacterial and antifungal activities.

Antibacterial Activity:

Newly synthesized pyrimidine-2,4-dione derivatives have been tested against both gram-positive and gram-negative bacteria.[14] The antibacterial activity is often evaluated using the disk-diffusion method, where a zone of inhibition indicates the compound's effectiveness.[14][15] Some 3,4-dihydropyrimidine-2(1H)-one derivatives have shown significant antimicrobial activity, with MIC values of 32 and 64 μg/ml against common pathogenic bacteria.[16] Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the gram-positive bacterium Staphylococcus aureus have been found to be particularly susceptible.[16]

Antifungal Activity:

Several pyrimidine derivatives have demonstrated notable antifungal activity against various fungal strains.[14][16] For instance, some compounds have shown good antifungal activity against Aspergillus niger and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml.[16]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrimidine-2,4-dione derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dione derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity: Micro Broth Dilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Principle: The micro broth dilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the bacterial isolates overnight at 37°C in nutrient agar plates.[17]

-

Compound Preparation: Prepare a stock solution of the pyrimidine-2,4-dione derivatives in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms

To better understand the intricate biological processes influenced by pyrimidine-2,4-dione derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Anticancer mechanisms of pyrimidine-2,4-dione derivatives.

Caption: Drug discovery workflow for antiviral pyrimidine-2,4-dione derivatives.

Conclusion and Future Perspectives

The pyrimidine-2,4-dione scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its inherent biological relevance and synthetic tractability provide a robust platform for generating diverse chemical libraries with a wide range of pharmacological activities. The ongoing research into the anticancer, antiviral, and antimicrobial properties of these derivatives is yielding promising lead compounds with potent and selective activities.

Future efforts in this field will likely focus on several key areas:

-

Structure-Based Drug Design: Leveraging computational tools and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.

-

Combination Therapies: Exploring the synergistic effects of pyrimidine-2,4-dione derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Expansion of Therapeutic Applications: Investigating the potential of these compounds in other disease areas, such as inflammatory and neurodegenerative disorders.

The continued exploration of the chemical space around the pyrimidine-2,4-dione core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- BenchChem. (n.d.). Biological activity of novel pyrimidine-2,4-dione compounds.

- National Center for Biotechnology Information. (n.d.). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors.

- PubMed. (n.d.). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect.

- Indo-Global Journal of Pharmaceutical Sciences. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones.

- ResearchGate. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect.

- National Institutes of Health. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.

- Aswan University. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- International Journal of Pharmaceutical Research. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.

- Aswan University. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- PubMed. (2017). Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation.

- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.

- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one.

- National Center for Biotechnology Information. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.

- National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.

- ResearchGate. (2025). Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives.

- National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

- Bentham Science. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

- ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

The Versatile Cornerstone: A Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in Modern Organic Synthesis

Introduction: The Unseen Potential in a Brominated Uracil Core

In the landscape of modern medicinal chemistry and drug development, the pyrimidine-2,4-dione, or uracil, scaffold is a recurring motif in a vast array of biologically active molecules. These structures are not only fundamental components of nucleic acids but also serve as privileged platforms for the design of therapeutic agents, exhibiting a wide spectrum of activities including antiviral and anticancer properties.[1] The strategic functionalization of the uracil ring is therefore a critical endeavor in the pursuit of novel and more effective pharmaceuticals.

This technical guide focuses on a particularly valuable, yet often overlooked, building block: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione . The introduction of a bromine atom at the C6 position, combined with methylation at the N1 and C5 positions, creates a unique chemical entity with a confluence of desirable properties. The N-methyl groups enhance solubility in organic solvents and prevent tautomerization, while the C5-methyl group can influence binding interactions with biological targets. Most importantly, the bromine atom at the electron-deficient C6 position serves as a versatile synthetic handle for a variety of powerful cross-coupling reactions.

This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and application of this key building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its potential in the rapid generation of diverse molecular libraries for drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1609259-61-1 | [2][3] |

| Molecular Formula | C₆H₇BrN₂O₂ | [3] |

| Molecular Weight | 219.04 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% (commercially available) | [2][3] |

| Storage | Store at 4°C under a nitrogen atmosphere | [3] |

Spectroscopic Characterization (Predicted)

-

1H NMR (400 MHz, CDCl₃) δ (ppm): 3.45 (s, 3H, N-CH₃), 2.10 (s, 3H, C-CH₃), 8.5 (br s, 1H, NH).

-

13C NMR (101 MHz, CDCl₃) δ (ppm): 162.0 (C4=O), 151.0 (C2=O), 145.0 (C6), 105.0 (C5), 30.0 (N-CH₃), 15.0 (C-CH₃).

Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available precursors: the construction of the 1,5-dimethyluracil core followed by selective bromination at the C6 position.

Workflow for the Synthesis

Caption: Synthetic workflow for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Step 1: Synthesis of 1,5-Dimethyluracil

The synthesis of the 1,5-dimethyluracil core is a crucial first step. A reliable method involves the condensation of methylpropiolic acid with N-methylurea in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-methylurea (1.0 eq).

-

Reagent Addition: Carefully add concentrated sulfuric acid (2.0 eq) to the flask while cooling in an ice bath.

-

Reaction: Slowly add methylpropiolic acid (1.1 eq) dropwise to the stirred mixture. After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 1,5-dimethyluracil.

Step 2: Bromination of 1,5-Dimethyluracil

The selective bromination of the 1,5-dimethyluracil at the C6 position is achieved using N-bromosuccinimide (NBS). The reaction is often promoted by light, proceeding through a radical mechanism followed by electrophilic substitution.[4]

Experimental Protocol:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-dimethyluracil (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1-1.5 eq) to the solution.

-

Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., a high-power white LED) at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.[4]

The Synthetic Utility: A Hub for Cross-Coupling Chemistry

The true power of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione lies in its ability to participate in a range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of the C-Br bond to the palladium catalyst, initiating the catalytic cycle.

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.[5] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted uracil derivatives, which are common motifs in bioactive compounds.

General Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq), the aryl- or vinylboronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-